molecular formula C22H15NO5 B11122994 2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122994
M. Wt: 373.4 g/mol
InChI Key: IZPFJRAVOZYUQZ-UHFFFAOYSA-N
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Description

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a furan ring, a hydroxyphenyl group, and a chromeno-pyrrole core. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts alkylation reaction, where a furan derivative is reacted with the chromeno-pyrrole core in the presence of a Lewis acid catalyst.

    Hydroxyphenyl Group Addition: The hydroxyphenyl group is added via a nucleophilic substitution reaction, where a hydroxyphenyl derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share a similar chromene core and exhibit comparable biological activities.

    Furan-2-yl Derivatives: Compounds containing the furan ring, which may have similar chemical reactivity.

    Hydroxyphenyl Derivatives: Compounds with hydroxyphenyl groups, known for their antioxidant properties.

Uniqueness

2-[(furan-2-yl)methyl]-1-(3-hydroxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15NO5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15NO5/c24-14-6-3-5-13(11-14)19-18-20(25)16-8-1-2-9-17(16)28-21(18)22(26)23(19)12-15-7-4-10-27-15/h1-11,19,24H,12H2

InChI Key

IZPFJRAVOZYUQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CC=CO5

Origin of Product

United States

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